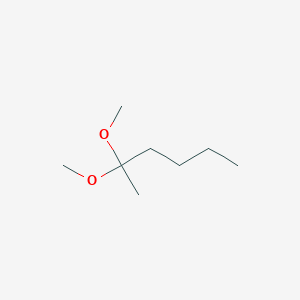
2,2-Dimethoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxyhexane is an organic compound with the molecular formula C8H18O2. It is a derivative of hexane where two methoxy groups (-OCH3) are attached to the second carbon atom of the hexane chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyhexane can be synthesized through several methods, including the Williamson ether synthesis. In this method, 2-bromohexane reacts with sodium methoxide (NaOCH3) to form this compound. The reaction typically occurs under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethoxyhexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize this compound to produce ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or tosylates, under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted hexanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxyhexane is widely used in scientific research due to its versatility and unique properties. It is employed in organic synthesis, as a solvent, and in the development of new chemical processes. In biology, it is used as a reagent in various biochemical assays. In medicine, it serves as a precursor for the synthesis of pharmaceuticals. In industry, it is utilized in the production of polymers and other chemical products.
Wirkmechanismus
2,2-Dimethoxyhexane is similar to other compounds such as 2,2-dimethylhexane and various ethers. its unique structure and properties set it apart from these compounds. For example, 2,2-dimethylhexane lacks the methoxy groups, which significantly affects its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylhexane
Diethyl ether
Methyl tert-butyl ether (MTBE)
Ethyl tert-butyl ether (ETBE)
Eigenschaften
CAS-Nummer |
98944-43-5 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,2-dimethoxyhexane |
InChI |
InChI=1S/C8H18O2/c1-5-6-7-8(2,9-3)10-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
ODSPNHGNZACTDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

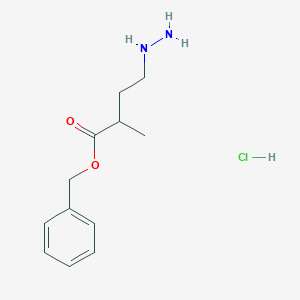
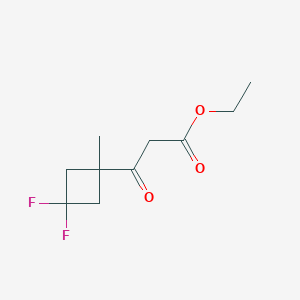
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
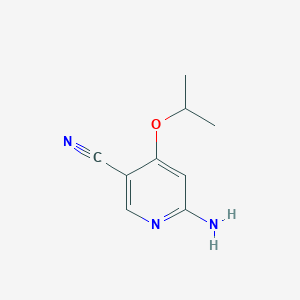
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)

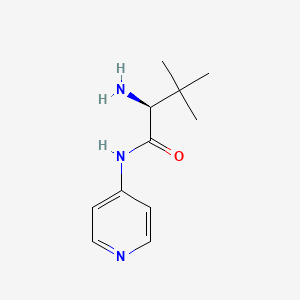
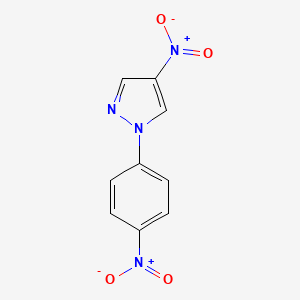
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
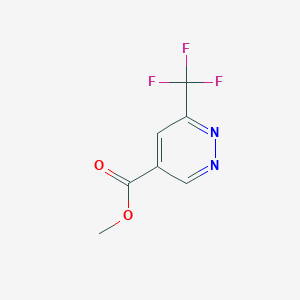
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
